3,4,5-trimetoxibenzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

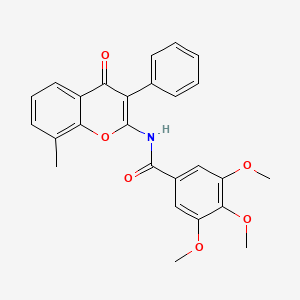

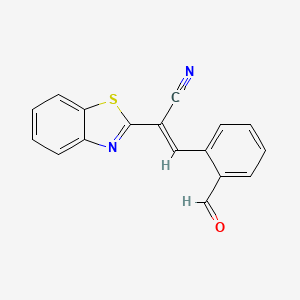

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide” is not provided in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and chemical stability. The specific physical and chemical properties of “3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide” are not provided in the sources I found .Aplicaciones Científicas De Investigación

Cristalografía y análisis estructural

Este compuesto está relacionado con los derivados del 3,4,5-trimetoxibenzoato de metilo, que se han sintetizado y cuyas estructuras cristalinas se han determinado mediante difracción de rayos X de monocristal . Comprender la estructura cristalina de estos compuestos es crucial para predecir sus propiedades físicas y sus posibles aplicaciones .

Actividad antioxidante y eliminación de radicales libres

Los derivados del this compound son conocidos por sus propiedades antioxidantes y de eliminación de radicales libres . Se utilizan para proteger los tejidos y los metabolismos clave contra las especies reactivas del oxígeno, que pueden causar daños importantes a las estructuras celulares .

Actividad antimicrobiana

Estos compuestos poseen notables propiedades antimicrobianas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos .

Actividad antiinflamatoria

Los derivados del this compound han demostrado propiedades antiinflamatorias . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades inflamatorias .

Actividad anticancerígena

Estos compuestos han mostrado propiedades anticancerígenas . Se podrían explorar más a fondo para posibles aplicaciones terapéuticas en el tratamiento del cáncer .

Protección contra enfermedades degenerativas

Las propiedades antioxidantes de estos compuestos se han relacionado con la protección contra enfermedades degenerativas como el envejecimiento, el cáncer, el Alzheimer y la diabetes . Esto sugiere aplicaciones potenciales en el desarrollo de tratamientos para estas afecciones .

Metabolito fúngico

El this compound-2-(2-(nicotinamido)benzamido) es un metabolito fúngico . Esto sugiere aplicaciones potenciales en el estudio del metabolismo fúngico y el desarrollo de agentes antifúngicos .

Síntesis de nuevos derivados

El compuesto puede servir como precursor para la síntesis de nuevos derivados con posibles actividades biológicas . Esto abre posibilidades para el desarrollo de nuevos fármacos y agentes terapéuticos .

Mecanismo De Acción

Target of Action

The compound 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . Decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations . Compound 374, which also contains the TMP group, inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The TMP group affects various biochemical pathways. For instance, it inhibits tubulin polymerization, which is a critical process in cell division . It also inhibits Hsp90, a chaperone protein that plays a key role in maintaining the stability and function of other client proteins . Inhibition of TrxR disrupts the redox balance within the cell, leading to oxidative stress . Inhibition of HLSD1 affects histone methylation and gene expression . Inhibition of ALK2, P-gp, and platelet-derived growth factor receptor β affects various signaling pathways involved in cell proliferation, survival, and drug resistance .

Result of Action

The result of the compound’s action is primarily the inhibition of its targets, leading to various cellular effects. For instance, inhibition of tubulin polymerization can disrupt cell division and lead to cell death, particularly in rapidly dividing cancer cells . Inhibition of Hsp90 can destabilize its client proteins and disrupt multiple cellular processes . The overall result is a notable anti-cancer effect, along with anti-fungal, anti-bacterial, and anti-viral effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the TMP group is electron-rich, which could potentially influence its interactions with its targets and its stability under different conditions

Análisis Bioquímico

Biochemical Properties

The TMP group, to which 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide belongs, has been found to interact with a variety of enzymes and proteins. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has been found to demonstrate neuroprotective effects by preventing cell death caused by oxidative stress . It has also shown notable anti-cancer effects by effectively inhibiting tubulin .

Molecular Mechanism

The molecular mechanism of action of 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide involves its interaction with various biomolecules. For instance, it has been found to inhibit tubulin, a protein that is crucial for cell division .

Temporal Effects in Laboratory Settings

While specific temporal effects of 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide have not been extensively studied, it is known that TMP-bearing compounds generally exhibit stable and long-lasting effects .

Dosage Effects in Animal Models

In animal models, 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has been found to ameliorate insulin sensitivity and glucose tolerance when administered at a dosage of 10 mg kg −1 day −1 .

Metabolic Pathways

The metabolic pathways involving 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide are not yet fully understood. Tmp compounds have been found to interact with a variety of enzymes and cofactors .

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenylchromen-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c1-15-9-8-12-18-22(28)21(16-10-6-5-7-11-16)26(33-23(15)18)27-25(29)17-13-19(30-2)24(32-4)20(14-17)31-3/h5-14H,1-4H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGUMPKEPDFITH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402387.png)

![3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2402391.png)

![(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol](/img/structure/B2402393.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate](/img/structure/B2402396.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2402400.png)

![8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2402401.png)

![3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide](/img/structure/B2402402.png)

![5-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2402407.png)